2-[bis(4-methylphenyl)methyl]-2-bromo-1H-indene-1,3(2H)-dione
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Overview
Description
2-[BIS(4-METHYLPHENYL)METHYL]-2-BROMO-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a bromine atom, two 4-methylphenyl groups, and a dihydroindene-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[BIS(4-METHYLPHENYL)METHYL]-2-BROMO-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multiple steps, starting with the preparation of the dihydroindene-1,3-dione core This core can be synthesized through a series of condensation reactions involving suitable precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[BIS(4-METHYLPHENYL)METHYL]-2-BROMO-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-[BIS(4-METHYLPHENYL)METHYL]-2-BROMO-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: The compound’s reactivity and stability make it useful in the development of advanced materials and industrial processes.
Mechanism of Action
The mechanism of action of 2-[BIS(4-METHYLPHENYL)METHYL]-2-BROMO-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The bromine atom and the bis(4-methylphenyl)methyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[BIS(4-METHYLPHENYL)METHYL]-2-CHLORO-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
- 2-[BIS(4-METHYLPHENYL)METHYL]-2-FLUORO-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
- 2-[BIS(4-METHYLPHENYL)METHYL]-2-IODO-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
Uniqueness
The uniqueness of 2-[BIS(4-METHYLPHENYL)METHYL]-2-BROMO-2,3-DIHYDRO-1H-INDENE-1,3-DIONE lies in its specific substitution pattern and the presence of the bromine atom. This gives it distinct reactivity and properties compared to its analogs with different halogen substitutions.
Properties
Molecular Formula |
C24H19BrO2 |
---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
2-[bis(4-methylphenyl)methyl]-2-bromoindene-1,3-dione |
InChI |
InChI=1S/C24H19BrO2/c1-15-7-11-17(12-8-15)21(18-13-9-16(2)10-14-18)24(25)22(26)19-5-3-4-6-20(19)23(24)27/h3-14,21H,1-2H3 |
InChI Key |
FRCZTARSYCXWHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C3(C(=O)C4=CC=CC=C4C3=O)Br |
Origin of Product |
United States |
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